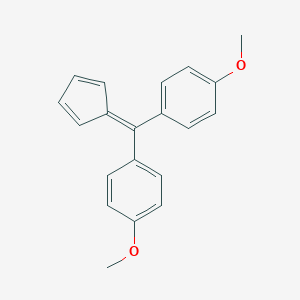

6,6-Bis(p-methoxyphenyl)fulvene

Overview

Description

6,6-Bis(p-methoxyphenyl)fulvene is a chemical compound with the molecular formula C20H18O2 . It is also known by other names such as 1,1’-(2,4-Cyclopentadien-1-ylidenemethylene)bis(4-methoxybenzene) and 1-[cyclopenta-2,4-dien-1-ylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene .

Molecular Structure Analysis

The molecular structure of 6,6-Bis(p-methoxyphenyl)fulvene consists of two methoxyphenyl groups attached to a fulvene core . The exact structure can be represented by the InChI string:InChI=1S/C20H18O2/c1-21-18-11-7-16(8-12-18)20(15-5-3-4-6-15)17-9-13-19(22-2)14-10-17/h3-14H,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 6,6-Bis(p-methoxyphenyl)fulvene include a molecular weight of 290.4 g/mol, a computed XLogP3-AA of 5.3, and no hydrogen bond donors . It has 2 hydrogen bond acceptors and 4 rotatable bonds . The compound has an exact mass of 290.130679813 g/mol and a monoisotopic mass of 290.130679813 g/mol . Its topological polar surface area is 18.5 Ų .Scientific Research Applications

Organic Synthesis

6,6-Bis(p-methoxyphenyl)fulvene: is utilized in organic synthesis due to its propensity to form dipolar structures and participate in cycloaddition reactions. These reactions are often highly selective, making this compound ideal for the synthesis of complex polycyclic carbon scaffolds. Such scaffolds are crucial in the development of natural products and pharmaceuticals .

Natural Product Synthesis

The unique reactivity of fulvenes, including 6,6-Bis(p-methoxyphenyl)fulvene , has been employed extensively for the synthesis of natural products. The ability to create complex structures through cycloaddition chemistry enables the production of compounds with potential therapeutic effects .

Dynamic Combinatorial Chemistry

In dynamic combinatorial chemistry, 6,6-Bis(p-methoxyphenyl)fulvene contributes to the creation of libraries of dynamically interchanging molecules. This application is significant for discovering new ligands for biological targets, as the fulvene can adapt its structure in response to specific stimuli .

Materials Chemistry

The compound finds applications in materials chemistry, particularly in the formation of dynamers and hydrogels. Dynamers are dynamic polymers that can change their shape or properties, while hydrogels formed from fulvenes can have unique properties useful in biomedical applications .

Charge Transfer Complexes

6,6-Bis(p-methoxyphenyl)fulvene: is involved in the formation of charge transfer complexes. These complexes have significant implications in the development of electronic materials, such as organic semiconductors and conductive polymers .

Polycyclic Scaffold Construction

The electronic properties of 6,6-Bis(p-methoxyphenyl)fulvene make it an excellent intermediate for constructing polycyclic scaffolds. These scaffolds are foundational structures in many complex organic molecules used in various chemical industries .

Cycloaddition Chemistry Reference

This compound serves as a reference point in cycloaddition chemistry, providing a comprehensive directory of intramolecular and intermolecular cycloadditions. It’s a valuable resource for synthetic chemists working with fulvenes and related polycyclic structures .

Advanced Pharmaceutical Intermediates

Due to its structural complexity and reactivity, 6,6-Bis(p-methoxyphenyl)fulvene is a candidate for the synthesis of advanced pharmaceutical intermediates. These intermediates can lead to the development of novel drugs with enhanced efficacy and specificity .

Safety And Hazards

properties

IUPAC Name |

1-[cyclopenta-2,4-dien-1-ylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-21-18-11-7-16(8-12-18)20(15-5-3-4-6-15)17-9-13-19(22-2)14-10-17/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPIYEQWTZQQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327840 | |

| Record name | 6,6-bis(p-methoxyphenyl)fulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Bis(p-methoxyphenyl)fulvene | |

CAS RN |

15972-55-1 | |

| Record name | 6,6-bis(p-methoxyphenyl)fulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6,6-Bis(p-methoxyphenyl)fulvene interact with N,N'-Diarylsulfonyl-o-benzoquinone diimines, and what are the downstream effects?

A1: 6,6-Bis(p-methoxyphenyl)fulvene reacts with N,N'-Diarylsulfonyl-o-benzoquinone diimines (1) to initially form unstable benzodiazepine intermediates []. These intermediates are transient and rapidly convert to benzoquinoxalines (3) via [4π + 4π] adducts (12) []. This reaction sequence highlights a specific type of rearrangement (E F C) observed in these cycloaddition reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)

![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)